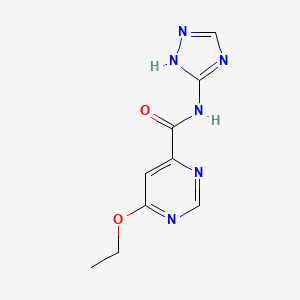

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

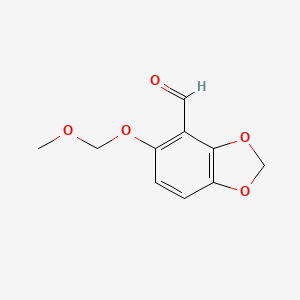

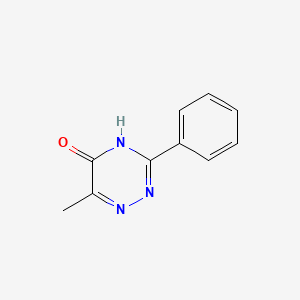

“6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives have been reported to exhibit promising anticancer activities . The compound’s structure includes a 1,2,4-triazole ring, which is an important active pharmaceutical scaffold. These scaffolds can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” includes a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . The structure of these derivatives is confirmed by spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving “6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” include interactions with O- and N-nucleophiles . These reactions lead to the formation of high energy density compounds (HEDCs). The thermal stabilities of these compounds are probed by calculating the heats of formation (HOFs) using the G3MP2 method .Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds

Research has demonstrated the synthesis of various pyrimidine and triazolopyrimidine derivatives with promising biological activities. For instance, El-Agrody et al. (2000) synthesized naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines with antibacterial properties. Similarly, Abu‐Hashem et al. (2020) developed benzodifuranyl derivatives, including pyrimidines, as anti-inflammatory and analgesic agents, highlighting their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives that exhibited anticancer and anti-5-lipoxygenase properties, showcasing the therapeutic potential of such compounds in the treatment of cancer and inflammatory diseases.

Antiviral Applications

Hebishy et al. (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the H5N1 avian influenza virus. This indicates a potential pathway for developing new antiviral agents through the manipulation of pyrimidine structures.

Supramolecular Chemistry

Fonari et al. (2004) explored the dihydropyrimidine-2,4-(1H,3H)-dione functionality in creating novel crown-containing hydrogen-bonded supramolecular assemblies. Their work contributes to the understanding of how pyrimidine derivatives can be utilized in the design of new materials with specific molecular recognition capabilities.

These studies collectively highlight the diverse chemical reactivity and biological activities of pyrimidine and triazolopyrimidine derivatives, including "6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide." Their potential applications in developing new therapeutic agents and materials with unique supramolecular properties underscore the significance of such compounds in scientific research.

- Synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives with promising antibacterial activities (El-Agrody et al., 2000)

- Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents (Abu‐Hashem et al., 2020)

- Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. (Rahmouni et al., 2016)

- New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity (Hebishy et al., 2020)

- The Dihydropyrimidine-2,4-(1H,3H)-dione Functionality: a Suitable Module for Novel Crown-containing Hydrogen-bonded Supramolecular Assemblies (Fonari et al., 2004)

Mecanismo De Acción

Target of Action

The primary targets of this compound are human microglia and neuronal cells . It has been found to have promising neuroprotective and anti-inflammatory properties . The compound interacts with active residues of ATF4 and NF-kB proteins .

Mode of Action

The compound works by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, it can potentially prevent or slow disease progression by reducing neuronal death .

Result of Action

The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. For example, the activation barrier of certain reactions can be overcome under heating conditions . .

Propiedades

IUPAC Name |

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O2/c1-2-17-7-3-6(10-4-11-7)8(16)14-9-12-5-13-15-9/h3-5H,2H2,1H3,(H2,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKHQVQQIPYBJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2394662.png)

![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2394667.png)

![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2394670.png)

![((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2394679.png)